4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one
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Overview
Description
4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science. This compound is characterized by a pyrazolone core with benzylidene and diphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one typically involves the condensation of benzaldehyde with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while reduction can produce dihydropyrazolones.
Scientific Research Applications
4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in various biological assays to investigate its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of 4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazol-5(4H)-one: A precursor in the synthesis of 4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one.
4-Benzylidene-1-phenyl-3-methyl-1H-pyrazol-5(4H)-one: A structurally similar compound with a methyl group instead of a phenyl group.
Uniqueness
4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one is a compound belonging to the pyrazole family, which is renowned for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2,5-diphenyl-2,4-dihydro-pyrazol-3-one with various benzaldehydes. The reaction conditions often include refluxing in a suitable solvent such as acetic acid. Characterization techniques used to confirm the structure include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.
Antibacterial Activity
A study evaluated the antibacterial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results indicated that compounds derived from pyrazole exhibited mild to moderate antibacterial effects. For instance, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL .
Antifungal Activity
Research has shown that pyrazole derivatives possess antifungal properties as well. In particular, this compound was tested against fungal strains such as Candida albicans and Aspergillus niger. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 40 µg/mL against these fungi .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed in various studies. It showed promising results in reducing inflammation in carrageenan-induced edema models in mice. The compound demonstrated a reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .
Antioxidant Activity
The antioxidant activity was evaluated using the DPPH radical scavenging method. The compound exhibited significant antioxidant properties with an IC50 value comparable to ascorbic acid. This suggests that it can effectively neutralize free radicals and may be beneficial in preventing oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the biological efficacy of pyrazole derivatives:
- Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. Among them, 4-benzylidene derivatives showed enhanced activity against both bacterial and fungal strains compared to their non-substituted counterparts .
- Anti-inflammatory Studies : In a controlled study involving carrageenan-induced inflammation in rats, 4-benzylidene derivatives significantly reduced inflammation markers such as TNF-alpha and IL-6 levels .
- Cytotoxicity Assessment : A cytotoxicity study on cancer cell lines demonstrated that compounds containing the pyrazole nucleus exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Data Tables
Compound | Activity Type | MIC/IC50 Value | Tested Against |
---|---|---|---|
This compound | Antibacterial | 50 µg/mL | Staphylococcus aureus, E. coli |
This compound | Antifungal | 40 µg/mL | Candida albicans, Aspergillus niger |
This compound | Anti-inflammatory | Comparable to Indomethacin | Carrageenan-induced edema model |
This compound | Antioxidant | IC50 comparable to Ascorbic Acid | DPPH assay |
Properties
Molecular Formula |
C22H16N2O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(4Z)-4-benzylidene-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C22H16N2O/c25-22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-24(22)19-14-8-3-9-15-19/h1-16H/b20-16- |
InChI Key |
SKMUCGLPDCMKBF-SILNSSARSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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